N'-((5-Fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
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Description
The compound “(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine” is also known as 3-fluoro-5-(nitrosomethyl)pyridine . It has a molecular weight of 140.12 .
Molecular Structure Analysis
The molecular structure of a related compound, “(5-fluoropyridin-3-yl)methanamine”, has a molecular formula of C6H7FN2 . Its average mass is 126.132 Da and its monoisotopic mass is 126.059326 Da .
Physical and Chemical Properties Analysis
Safety and Hazards
The safety information for “(5-Fluoropyridin-3-yl)methylamine” indicates that it is dangerous . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P305, P310, P338, and P351, which involve wearing protective gloves/clothing, rinsing cautiously with water for several minutes, and immediately calling a poison center or doctor if you feel unwell .
Properties
IUPAC Name |
N-[(E)-(5-fluoropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2S/c1-10-2-4-13(5-3-10)20(18,19)17-16-8-11-6-12(14)9-15-7-11/h2-9,17H,1H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDDZEIMEYNDTJ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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